molecular formula C15H24N2O3S B11101121 2-(4-{2-[(4-Methylphenyl)sulfonyl]ethyl}piperazin-1-yl)ethanol

2-(4-{2-[(4-Methylphenyl)sulfonyl]ethyl}piperazin-1-yl)ethanol

Cat. No.: B11101121
M. Wt: 312.4 g/mol
InChI Key: LVXSSRJUBBKYOU-UHFFFAOYSA-N
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Description

2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL is a chemical compound with the molecular formula C13H20N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[(4-METHYLPHENYL)SULFONYL]ETHYL}PIPERAZINO)-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, while the piperazine ring provides a versatile scaffold for drug design and development .

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-[2-(4-methylphenyl)sulfonylethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C15H24N2O3S/c1-14-2-4-15(5-3-14)21(19,20)13-11-17-8-6-16(7-9-17)10-12-18/h2-5,18H,6-13H2,1H3

InChI Key

LVXSSRJUBBKYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)CCO

Origin of Product

United States

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